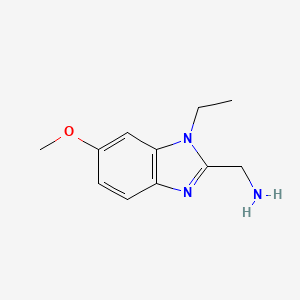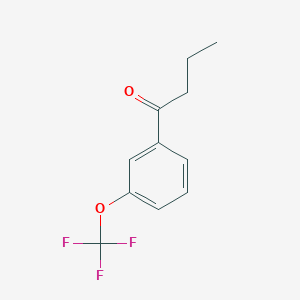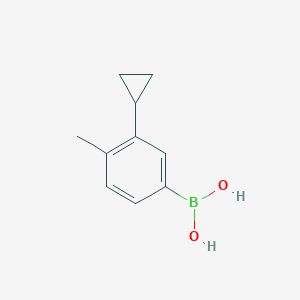
2-But-3-ynoxyisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-But-3-ynoxyisoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. . The structure of this compound includes an isoindole-1,3-dione core with a 2-but-3-ynoxy substituent, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-But-3-ynoxyisoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-But-3-ynoxyisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include transition-metal catalysts, organocatalysts, and specific solvents . For example, the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate, involves a domino β-addition and γ-aldol reaction, resulting in the desired compounds . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include multifunctionalized isoindoline-1,3-dione derivatives with various substitution patterns.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, isoindoline-1,3-dione derivatives have shown promise as therapeutic agents due to their diverse biological activities, including modulation of dopamine receptors and inhibition of β-amyloid protein aggregation . In industry, these compounds are used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Mechanism of Action
The mechanism of action of 2-But-3-ynoxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-But-3-ynoxyisoindole-1,3-dione can be compared with other similar compounds, such as other isoindoline-1,3-dione derivatives. These compounds share a common isoindoline-1,3-dione core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . For example, substituted isoindolines are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules
Properties
CAS No. |
149965-79-7 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-but-3-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H9NO3/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2 |
InChI Key |
DFFAKDLZMHTUPU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)

![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)

![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)







